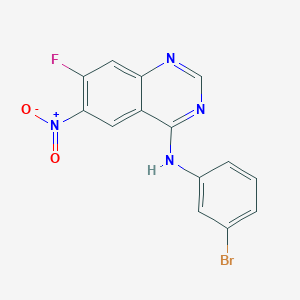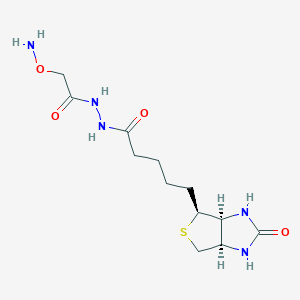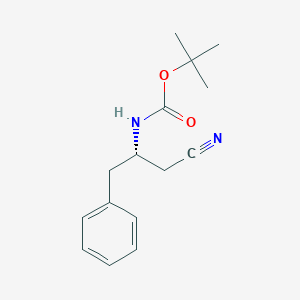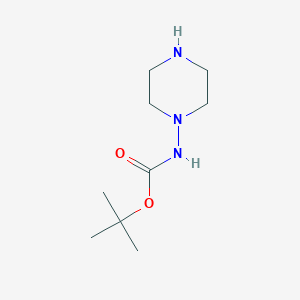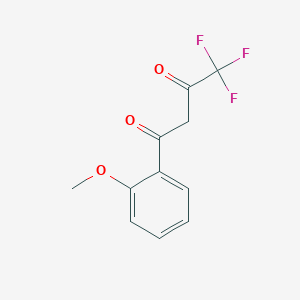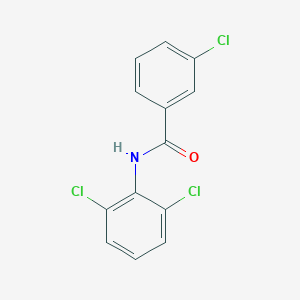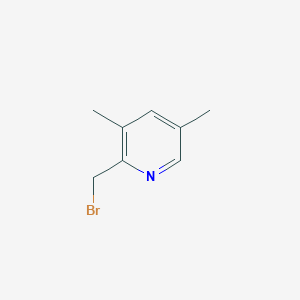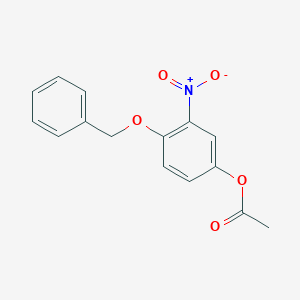
5-Aminopentanamide
Overview
Description
5-Aminopentanamide is a fatty amide consisting of pentanamide with an amino substituent at the 5-position. It is involved in the lysine degradation pathway and can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine .
Mechanism of Action
Target of Action
The primary target of 5-Aminopentanamide is the enzyme 5-aminopentanamidase . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds, in linear amides .
Mode of Action
This compound interacts with its target, 5-aminopentanamidase, through a chemical reaction. The enzyme catalyzes the reaction where this compound and water (H2O) are the substrates, and the products are 5-aminopentanoate and ammonia (NH3) .
Biochemical Pathways
This compound is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate .
Result of Action
It is known that the enzymatic reaction catalyzed by 5-aminopentanamidase results in the production of 5-aminopentanoate and ammonia , which may have downstream effects on cellular processes.
Action Environment
It is known that the gut environment can influence the levels of this compound . For instance, higher this compound content in the gut has been strongly associated with inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease .
Biochemical Analysis
Biochemical Properties
5-Aminopentanamide plays a crucial role in biochemical reactions, particularly in the lysine degradation pathway. It interacts with several enzymes, including 5-aminopentanamidase, which catalyzes the hydrolysis of this compound to produce 5-aminopentanoate and ammonia . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds. The interaction between this compound and 5-aminopentanamidase is essential for the proper functioning of the lysine degradation pathway.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In osteosarcoma cells, higher serum levels of this compound have been observed, indicating its potential role in cancer metabolism . Additionally, this compound is involved in the lysine degradation pathway, which is crucial for maintaining cellular homeostasis and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with specific enzymes and biomolecules. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound, leading to the production of 5-aminopentanoate and ammonia . This reaction is essential for the proper functioning of the lysine degradation pathway. Additionally, this compound may influence gene expression and cellular metabolism through its involvement in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is involved in the lysine degradation pathway, which is essential for maintaining cellular homeostasis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular metabolism and function . It is essential to determine the optimal dosage of this compound to minimize adverse effects and maximize its therapeutic potential.
Metabolic Pathways
This compound is involved in the lysine degradation IV pathway. It can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine . The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound, leading to the production of 5-aminopentanoate and ammonia . This pathway is crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its proper functioning. It is transported through specific transporters and binding proteins that facilitate its movement within cells . The localization and accumulation of this compound in specific cellular compartments are crucial for its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular metabolism and function. The enzyme 5-aminopentanamidase, which catalyzes the hydrolysis of this compound, is localized in specific cellular compartments to ensure the proper functioning of the lysine degradation pathway . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopentanamide can be synthesized through the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound to 5-aminopentanoate and ammonia .
Industrial Production Methods: In industrial settings, this compound is produced using recombinant strains of Bacillus methanolicus, which utilize methanol as a carbon source. This method is advantageous due to the low cost, high abundance, and high purity of methanol .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopentanamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme 5-aminopentanamidase, resulting in the formation of 5-aminopentanoate and ammonia.
Oxidation: Enzymatic oxidation of L-lysine to produce this compound.
Common Reagents and Conditions:
Hydrolysis: Requires the enzyme 5-aminopentanamidase and water.
Oxidation: Involves the enzyme lysine monooxygenase and oxygen.
Major Products:
Hydrolysis: Produces 5-aminopentanoate and ammonia.
Oxidation: Produces this compound from L-lysine.
Scientific Research Applications
5-Aminopentanamide has several scientific research applications:
Comparison with Similar Compounds
5-Aminovaleramide: Similar structure with an amino substituent at the 5-position.
5-Aminovaleric Acid Amide: Another compound with a similar structure and function.
Properties
IUPAC Name |
5-aminopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIAVLWNTIXJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331406 | |
| Record name | 5-Aminopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminopentanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13023-70-6 | |
| Record name | 5-Aminopentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminopentanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-aminopentanamide generated by the enzyme l-LOX/MOG?
A1: Research on l-LOX/MOG from Pseudomonas sp. AIU 813 reveals its unique catalytic mechanism in converting l-lysine to this compound. The enzyme exhibits dual activity: it initially performs an oxidative decarboxylation of l-lysine, yielding this compound and carbon dioxide []. This process involves the formation of an imino acid intermediate, which subsequently undergoes decarboxylation. Interestingly, the study also revealed that l-LOX/MOG can further decarboxylate keto acids, highlighting the enzyme's diverse substrate specificity [].
Q2: What is the role of hydrogen peroxide in the formation of this compound by l-LOX/MOG?
A2: Hydrogen peroxide (H2O2) plays a crucial role in the enzymatic pathway of l-LOX/MOG. The initial reaction of reduced l-LOX/MOG with oxygen produces H2O2 alongside the imino acid intermediate. This in situ generated H2O2 is essential for the subsequent decarboxylation of the imino acid to form this compound []. Notably, the addition of external H2O2 doesn't contribute to further this compound formation, suggesting a specific requirement for the internally generated H2O2 in this particular reaction step [].
Q3: What structural features of l-LOX/MOG contribute to the formation of this compound?
A3: The study identified a key structural feature of l-LOX/MOG that facilitates the decarboxylation of the imino acid intermediate to this compound. This involves a specific "plug loop" configuration within the enzyme's active site []. This configuration, shared by other flavoenzyme oxidases capable of imino acid decarboxylation, suggests a conserved mechanism for this specific catalytic activity []. Furthermore, molecular dynamics simulations highlighted the importance of specific interactions between the substrate (l-lysine) and the enzyme's binding site in enabling the imino acid decarboxylation step, further emphasizing the role of structural features in directing the reaction towards this compound formation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


